molecular formula C18H25FN2O2S B2843839 2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2380010-71-7

2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2843839
CAS No.: 2380010-71-7
M. Wt: 352.47
InChI Key: RNZQXXFTFPQJTG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a fluorophenoxy group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method reported involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is advantageous due to its moderate to good yields and excellent regioselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with molecular targets in biological systems. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The diazepane ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to its combination of a fluorophenoxy group and a diazepane ring, which provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2S/c19-16-4-1-2-5-17(16)23-14-18(22)21-9-3-8-20(10-11-21)15-6-12-24-13-7-15/h1-2,4-5,15H,3,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZQXXFTFPQJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=CC=CC=C2F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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